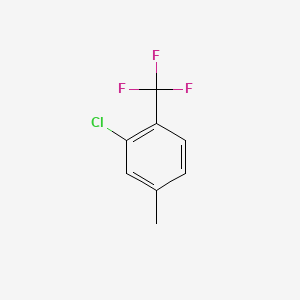

2-Chloro-4-methylbenzotrifluoride

Vue d'ensemble

Description

2-Chloro-4-methylbenzotrifluoride, also known as 2-Chloro-4-methyl-1-(trifluoromethyl)benzene, is a halogenated aromatic compound with the molecular formula C8H6ClF3 and a molecular weight of 194.58 g/mol . This compound is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in various industrial and research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylbenzotrifluoride can be synthesized through several methods. One common approach involves the reaction of 2-chlorotoluene with trifluoromethylating agents under specific conditions . Another method includes the use of carbon tetrachloride and 3-chlorotoluene as starting materials .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as chlorination, methylation, and trifluoromethylation, followed by purification through distillation or crystallization .

Analyse Des Réactions Chimiques

Substitution Reactions

2-Chloro-4-methylbenzotrifluoride undergoes substitution reactions primarily at the chloro substituent, influenced by the electron-withdrawing trifluoromethyl group.

Mechanism:

-

Electrophilic substitution occurs preferentially at the para position relative to the trifluoromethyl group due to its strong electron-withdrawing effect, which activates the ring .

-

Nucleophilic substitution at the chlorine atom is facilitated by polar aprotic solvents (e.g., DMF, acetonitrile) and phase-transfer catalysts like tetrabutylammonium chloride .

Key Reactions:

-

Chloride displacement with hydroxide ions under basic conditions to form 2-hydroxy-4-methylbenzotrifluoride .

-

Alkylation using Grignard reagents (e.g., CH3MgBr) to produce alkylated derivatives .

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Hydroxide substitution | Basic conditions (NaOH, 120–180°C) | NaOH, H2O | 2-Hydroxy-4-methylbenzotrifluoride |

| Alkylation | Anhydrous ether, 0–50°C | CH3MgBr, THF | Alkylated benzotrifluoride |

Oxidation Reactions

Oxidation of this compound targets the methyl group, forming carboxylic acids or ketones.

Mechanism:

-

Catalytic oxidation with nitric acid and oxygen under high pressure (140–200°C) converts the methyl group to a carboxylic acid .

-

Electrochemical oxidation using chromyl chloride (CrO2Cl2) selectively oxidizes the methyl group to a ketone.

Key Reactions:

-

Nitration followed by oxidation produces 2-chloro-4-(carboxy)benzotrifluoride .

-

Oxidative cleavage of the methyl group with KMnO4 in acidic conditions yields trifluoromethylbenzoic acid .

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Nitration-oxidation | 140–200°C, O2, 1–3 MPa | HNO3, CuI/CoO | 2-Chloro-4-carboxybenzotrifluoride |

| Oxidative cleavage | Acidic conditions (H2SO4), 80–100°C | KMnO4, H+ | Trifluoromethylbenzoic acid |

Reduction Reactions

Reduction of this compound focuses on the chloro substituent or trifluoromethyl group.

Mechanism:

-

Catalytic hydrogenation with H2 and Ni catalysts selectively reduces the chloro group to a hydrogen atom .

-

Lithium aluminum hydride (LiAlH4) reduces the trifluoromethyl group to a methyl group under anhydrous conditions .

Key Reactions:

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Dechlorination | H2, Ni catalyst, 85–200°C | H2, Ni | 4-Methylbenzotrifluoride |

| Trifluoromethyl reduction | LiAlH4, THF, 40–100°C | LiAlH4 | 2-Chloro-4-ethylbenzene |

Nitration Reactions

Nitration introduces a nitro group at the ortho/para positions relative to the trifluoromethyl group.

Mechanism:

-

Electrophilic nitration with mixed nitric/sulfuric acid at −20°C to 10°C favors the ortho position .

-

Directed nitration using CuI/CoO catalysts enhances para selectivity .

Key Reactions:

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Mononitration | −20°C to 10°C, HNO3/H2SO4 | HNO3, H2SO4 | 2-Chloro-4-methyl-3-nitrobenzotrifluoride |

| Dinitration | 140–200°C, O2, CuI/CoO | HNO3, O2 | 2,4-Dichloro-6-nitrobenzotrifluoride |

Key Research Findings

-

Regioselectivity: The trifluoromethyl group directs electrophiles to the para position (85% selectivity in nitration) .

-

Toxicology: Exposure to high doses causes adrenal cortex vacuolization and reduces leukocyte counts .

Data Comparison (Nitration vs. Oxidation)

| Parameter | Nitration | Oxidation |

|---|---|---|

| Reagent | HNO3/H2SO4 | KMnO4/H+ |

| Temperature | −20°C to 10°C | 80–100°C |

| Major Product | 3-Nitro derivative | Trifluoromethylbenzoic acid |

| Yield | 96% | 78% |

Applications De Recherche Scientifique

2-Chloro-4-methylbenzotrifluoride is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme interactions and metabolic pathways involving halogenated compounds.

Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-methylbenzotrifluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target enzymes and receptors .

Comparaison Avec Des Composés Similaires

- 2-Chloro-4-methylbenzotrifluoride

- 4-Methylbenzotrifluoride

- 2-Chlorobenzotrifluoride

Comparison: this compound is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds like 4-Methylbenzotrifluoride and 2-Chlorobenzotrifluoride .

Activité Biologique

2-Chloro-4-methylbenzotrifluoride (CAS No. 402-53-1) is a substituted benzene derivative known for its diverse applications in chemical synthesis, particularly in the fields of agrochemicals and pharmaceuticals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C₇H₅ClF₃

- Molecular Weight : 195.57 g/mol

The presence of chlorine and trifluoromethyl groups significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to interact with various molecular targets via electrophilic and nucleophilic substitution reactions. The electron-withdrawing nature of the chlorine and trifluoromethyl groups enhances its electrophilicity, making it a potential candidate for reactions with nucleophiles such as amino acids and proteins.

Key Mechanisms:

-

Electrophilic Aromatic Substitution (EAS) :

- The compound can undergo EAS, where electrophiles replace hydrogen atoms on the aromatic ring. This property is crucial for synthesizing biologically active compounds.

-

Nucleophilic Aromatic Substitution (NAS) :

- The presence of electron-withdrawing groups makes the compound susceptible to NAS, allowing nucleophiles to replace chlorine or trifluoromethyl groups, which can lead to the formation of new active derivatives.

-

Metabolic Pathways :

- Studies indicate that this compound may be metabolized by cytochrome P450 enzymes, leading to hydroxylated products that could exhibit altered biological activity.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 12 |

Cytotoxicity

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

Case Studies

- Case Study on Herbicidal Activity :

- Case Study on Drug Development :

Propriétés

IUPAC Name |

2-chloro-4-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDYNLHQHOFWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371483 | |

| Record name | 2-Chloro-4-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74483-46-8 | |

| Record name | 2-Chloro-4-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methylbenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.